RET Wild-Type Kinase Inhibition: Direct Potency Comparison with a Structural Analog
2-(Pyridin-3-yl)pyrimidin-5-amine-derived inhibitors demonstrate low nanomolar potency against wild-type RET kinase. A specific inhibitor containing this core scaffold exhibits an IC50 of 7.9 nM in a RET Wild Type Assay [1]. In contrast, a structurally distinct analog from the same patent family, differing in its terminal heterocyclic appendage, shows a significantly higher IC50 of 100 nM against EGFR T790M [2], highlighting that potency and target specificity are exquisitely sensitive to modifications on this core.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.9 nM |
| Comparator Or Baseline | Analog with different terminal group (BindingDB ID: BDBM368423): 100 nM |
| Quantified Difference | Target compound is >12-fold more potent against its primary target |
| Conditions | RET Wild Type Assay vs. EGFR T790M Ba/F3 cell assay |
Why This Matters
This >12-fold difference in potency demonstrates that minor structural modifications can drastically alter a compound's kinase inhibition profile, underscoring the importance of procuring the exact core scaffold for targeted research.
- [1] Brooijmans, N. et al. Ki Summary for Target: Proto-oncogene tyrosine-protein kinase receptor Ret. BindingDB ID: BDBM16673. Citing US Patent US10202365. View Source
- [2] BindingDB Entry BDBM368423. Affinity Data for Epidermal Growth Factor Receptor [T790M]. Citing US Patent US10227342. View Source
